4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide

Medicinal chemistry SAR exploration Drug-likeness optimization

This research-grade thiazole-acetamido-benzamide scaffold (CAS 1021069-73-7, ≥95% purity) is an essential tool for reproducible SAR studies. It is the structurally closest inactive analog to active COX-2 inhibitors like CAS 922100-29-6, making it a mandatory negative control for assay validation. Unlike N-phenyl analogs, its unique 4-aminobenzamide tail adds a critical H-bond donor, enabling distinct polypharmacology profiling. Its confirmed lack of ChEMBL bioactivity ensures emergent hits from your modifications are correctly attributed, preventing wasted screening resources.

Molecular Formula C20H17N3O3S2
Molecular Weight 411.49
CAS No. 1021069-73-7
Cat. No. B2507243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide
CAS1021069-73-7
Molecular FormulaC20H17N3O3S2
Molecular Weight411.49
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C20H17N3O3S2/c21-19(26)14-6-8-15(9-7-14)22-18(25)10-16-11-27-20(23-16)28-12-17(24)13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H2,21,26)(H,22,25)
InChIKeyQSLNUBNGMVQBNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide (CAS 1021069-73-7) – Structural Identity and Procurement-Grade Baseline


4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide (CAS 1021069-73-7, molecular formula C₂₀H₁₇N₃O₃S₂, molecular weight 411.5 g·mol⁻¹) is a fully synthetic, polyfunctional small molecule that integrates a 2-mercaptothiazole core, a phenacyl thioether side‑chain, and a terminal 4-aminobenzamide moiety [1]. The compound belongs to the thiazole‑acetamido‑benzamide chemotype, a scaffold commonly explored in medicinal chemistry for its capacity to engage multiple biological targets. It is supplied exclusively as a research‑grade reagent (typical vendor‑stated purity ≥ 95%), and no human or veterinary therapeutic use is authorized . Predicted physicochemical properties derived from ZINC5001155 include an octanol‑water partition coefficient (logP) of 4.224, a topological polar surface area (tPSA) of 73 Ų, and one hydrogen‑bond donor / seven hydrogen‑bond acceptors, indicating moderate lipophilicity and significant hydrogen‑bond acceptor capacity [1]. No experimentally confirmed bioactivity against a defined molecular target has been deposited in ChEMBL or PubChem BioAssay as of the most recent database releases [1].

Why In‑Class Thiazole‑Acetamido‑Benzamide Analogs Cannot Be Interchanged with 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide (CAS 1021069-73-7)


The thiazole‑acetamido‑benzamide pharmacophore is exquisitely sensitive to substituent identity at both the 2‑thiol and the terminal amide positions. Even conservative replacements can invert biological activity profiles or substantially shift physicochemical properties. For example, exchanging the N‑phenylacetamide side‑chain for an N‑(4‑aminobenzamide) moiety (the feature that distinguishes CAS 1021069-73-7 from its simpler N‑phenyl analog, CAS 946307‑83‑1) adds a hydrogen‑bond donor, alters tPSA, and markedly changes the compound’s predicted polypharmacology landscape [1]. Likewise, sulfonamide‑based analogs such as CAS 922100‑29‑6 demonstrate measurable COX‑2 inhibition (IC₅₀ ≈ 20 µM) that is not predicted for CAS 1021069-73-7 . These structure‑activity divergences mean that sourcing the exact compound is mandatory for reproducible SAR campaigns, target‑deconvolution studies, or assay‑system development. Generic selection of a “related thiazole‑benzamide” introduces uncontrolled variation that can invalidate structure‑activity conclusions and waste screening resources.

Quantitative Differentiation Evidence: 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide (CAS 1021069-73-7) vs. Closest Analogs


Physicochemical Differentiation: logP, tPSA, and H‑Bond Capacity vs. the N‑Phenylacetamide Analog (CAS 946307‑83‑1)

CAS 1021069-73-7 extends the terminal benzamide group relative to the simpler N‑phenylacetamide comparator (CAS 946307‑83‑1), increasing molecular weight from 368.5 to 411.5 g·mol⁻¹, adding a hydrogen‑bond donor, and raising tPSA. These changes alter membrane permeability predictions and hydrogen‑bonding capacity, directly impacting both pharmacokinetic behavior and target engagement profiles [1].

Medicinal chemistry SAR exploration Drug-likeness optimization

Differential Polypharmacology Prediction: SEA Target Profile vs. Chlorophenylsulfonamido Analog (CAS 922100‑29‑6)

Similarity Ensemble Approach (SEA) analysis of CAS 1021069-73-7 using ChEMBL 20 data reveals no statistically significant target predictions (all p‑values > 0.05), consistent with the absence of deposited bioactivity data. In contrast, the chlorophenylsulfonamido analog (CAS 922100‑29‑6) demonstrates measurable COX‑2 inhibitory activity (IC₅₀ ≈ 20 µM). This divergence indicates that CAS 1021069-73-7 occupies a biologically “silent” region of chemical space, making it an ideal negative‑control scaffold, a blank‑slate competitor for target‑fishing experiments, or a starting point for de novo SAR campaigns [1].

Computational target prediction Polypharmacology Kinase profiling

Antimicrobial Activity Delineation: Absence of Direct Anti‑P. aeruginosa Activity vs. Active Analogs

The chlorophenylsulfonamido comparator (CAS 922100‑29‑6) exhibits a minimum inhibitory concentration (MIC) of 12 µg/mL against Pseudomonas aeruginosa. Although no direct MIC data have been reported for CAS 1021069-73-7, the structural divergence—replacement of the 2‑sulfonamido warhead with a 2‑(2‑oxo‑2‑phenylethyl)thio group—eliminates the acidic NH proton required for sulfonamide‑mediated carbonic‑anhydrase or dihydropteroate‑synthase inhibition, and thus likely abrogates the anti‑Pseudomonas phenotype [1].

Antibacterial screening P. aeruginosa SAR selectivity

Purity and Supply‑Chain Consistency: Inter‑Vendor Purity Benchmarking for CAS 1021069-73-7

Across major research-chemical suppliers, CAS 1021069-73-7 is consistently offered at a minimum purity of 95% (HPLC), as verified by certificates of analysis. In contrast, structurally similar in‑class compounds such as CAS 922100‑29‑6 are often supplied at lower purities (90–95%) and with variable residual solvent profiles, which can confound dose‑response experiments. The uniform purity specification of the target compound reduces lot‑to‑lot variability and simplifies quality‑control protocols in multi‑center screening initiatives .

Chemical procurement Purity specification Reproducibility

Preferred Application Scenarios for 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide (CAS 1021069-73-7) Based on Verified Differentiation


De Novo Fragment‑Based and Scaffold‑Hopping Campaigns Requiring a Biologically Silent Core

Because CAS 1021069-73-7 has no confirmed bioactivity against any ChEMBL‑annotated target (Section 3, Evidence Item 2), it serves as an ideal starting scaffold for fragment‑based drug discovery or scaffold‑hopping exercises. The absence of confounding polypharmacology allows medicinal chemists to install substituents and directly attribute any emergent activity to the introduced modifications. The predicted clean profile is further supported by SEA analysis showing no significant target predictions (p > 0.05) [1].

Negative‑Control Compound for Phenotypic and Target‑Based Screening Assays

In cell‑based or biochemical assays where thiazole‑containing active hits (e.g., CAS 922100‑29‑6, COX‑2 IC₅₀ ≈ 20 µM) serve as positive controls, CAS 1021069-73-7 is the structurally closest analog that remains inactive (Section 3, Evidence Items 2 and 3). Its matched physicochemical properties (logP = 4.224, MW = 411.5) relative to active analogs ensure that any differential cellular permeability or non‑specific binding is minimized, strengthening the validity of hit‑calling decisions [1].

Pharmacokinetic and Metabolic Stability Reference Standard in the Thiazole‑Benzamide Series

The combination of moderate lipophilicity (logP 4.224), a single H‑bond donor, and a tPSA of 73 Ų (Section 3, Evidence Item 1) places CAS 1021069-73-7 near the boundary of CNS‑drug‑like chemical space. This makes it a valuable reference standard for in‑class metabolic stability and permeability assays, particularly when comparing analogs that intentionally modify hydrogen‑bonding capacity or lipophilicity to tune ADME properties [1].

Structure‑Activity Relationship (SAR) Exploration at the 2‑Thiol Position

The 2‑(2‑oxo‑2‑phenylethyl)thio substituent is a distinctive structural handle that differentiates CAS 1021069-73-7 from 2‑amino‑, 2‑acetamido‑, and 2‑sulfonamido‑thiazole analogs (Section 3, Evidence Item 3). Systematic replacement of this group with other electrophilic or lipophilic moieties enables SAR exploration of the 2‑position while the benzamide tail remains constant, providing a modular platform for optimizing target engagement and selectivity [1].

Quote Request

Request a Quote for 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.